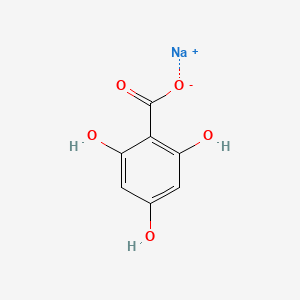

Sodium 2,4,6-trihydroxybenzoate

Description

Sodium 2,4,6-trihydroxybenzoate is the sodium salt of 2,4,6-trihydroxybenzoic acid (C₇H₅NaO₅), a trihydroxylated benzoic acid derivative. It is structurally characterized by hydroxyl groups at the 2-, 4-, and 6-positions of the benzene ring and a carboxylic acid group at position 1, which is neutralized by sodium. This compound is involved in fungal catabolic pathways for gallate and related aromatic compounds and serves as an intermediate in quercetin degradation in some microorganisms . Its sodium salt form enhances solubility in aqueous environments, making it suitable for biochemical and pharmaceutical applications.

Properties

CAS No. |

5214-30-2 |

|---|---|

Molecular Formula |

C7H5NaO5 |

Molecular Weight |

192.1 g/mol |

IUPAC Name |

sodium;2,4,6-trihydroxybenzoate |

InChI |

InChI=1S/C7H6O5.Na/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2,8-10H,(H,11,12);/q;+1/p-1 |

InChI Key |

JEBJUZXTDWZHGG-UHFFFAOYSA-M |

SMILES |

C1=C(C=C(C(=C1O)C(=O)[O-])O)O.[Na+] |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)[O-])O)O.[Na+] |

Other CAS No. |

5214-30-2 |

Synonyms |

2,4,6-trihydroxybenzoic acid sodium 2,4,6-trihydroxybenzoate |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2,4,6-Trihydroxybenzoate

Methyl 2,4,6-Trihydroxybenzoate

- Structure : Methyl ester derivative.

- Key Properties: Exhibits antioxidant, lipid-lowering, and anticancer activities .

2,4,6-Trihydroxybenzoic Acid (Free Acid Form)

- Structure : Parent compound lacking the sodium counterion.

- Key Properties: Lower solubility in water compared to its sodium salt. Acts as a competitive inhibitor of human MICAL-1 monooxygenase (MO) with a Ki of 0.1 mM, likely due to its three hydroxyl groups enhancing binding affinity .

- Applications : Used in enzymatic studies and as a precursor for ester derivatives .

Sodium 2-(3,4,5-Trihydroxybenzoyloxy)acetate

Solubility and Stability

| Compound | Solubility | Stability Notes |

|---|---|---|

| Sodium 2,4,6-trihydroxybenzoate | High (aqueous) | Stable in neutral pH |

| Ethyl 2,4,6-trihydroxybenzoate | Low (organic solvents) | Sensitive to hydrolysis |

| 2,4,6-Trihydroxybenzoic acid | Moderate (aqueous) | Prone to oxidation |

Divergent Roles in Microbial Systems

- This compound :

Industrial and Pharmaceutical Relevance

- Sodium Salts vs. Esters : Sodium derivatives are preferred in aqueous formulations (e.g., drug delivery), while esters are used in lipid-soluble applications (e.g., topical antioxidants) .

- 3,4,5-Trihydroxybenzoate Derivatives : Differ in hydroxyl group positioning, leading to distinct bioactivities (e.g., gallic acid derivatives vs. 2,4,6-trihydroxybenzoates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.